tri-GalNAc-DBCO

SPAAC copper-free click chemistry bioconjugation

Tri-GalNAc-DBCO uniquely integrates a trivalent GalNAc cluster (ASGPR Kd ~2–28 nM) with a DBCO handle for copper-free, bioorthogonal SPAAC conjugation—eliminating CuAAC cytotoxicity. Unlike monovalent GalNAc ligands (micromolar affinity) or GalNAc-azide derivatives requiring pre-modification, this single reagent enables one-step assembly of liver-targeted therapeutics. Validated by Ahn et al. (Nat. Chem. Biol., 2021) for GalNAc-LYTAC construction. Ideal for hepatocyte-selective siRNA/ASO delivery, LYTACs, and ASGPR-targeted imaging probes. Procure the identical ligand for direct protocol reproducibility.

Molecular Formula C82H127N11O29
Molecular Weight 1730.9 g/mol
Cat. No. B15608153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-GalNAc-DBCO
Molecular FormulaC82H127N11O29
Molecular Weight1730.9 g/mol
Structural Identifiers
InChIInChI=1S/C82H127N11O29/c1-52(97)89-70-76(111)73(108)59(46-94)120-79(70)117-39-13-10-23-62(100)83-33-16-36-86-65(103)30-42-114-49-82(92-68(106)26-8-9-27-69(107)93-45-57-21-5-4-19-55(57)28-29-56-20-6-7-22-58(56)93,50-115-43-31-66(104)87-37-17-34-84-63(101)24-11-14-40-118-80-71(90-53(2)98)77(112)74(109)60(47-95)121-80)51-116-44-32-67(105)88-38-18-35-85-64(102)25-12-15-41-119-81-72(91-54(3)99)78(113)75(110)61(48-96)122-81/h4-7,19-22,59-61,70-81,94-96,108-113H,8-18,23-27,30-51H2,1-3H3,(H,83,100)(H,84,101)(H,85,102)(H,86,103)(H,87,104)(H,88,105)(H,89,97)(H,90,98)(H,91,99)(H,92,106)/t59-,60-,61-,70-,71-,72-,73+,74+,75+,76-,77-,78-,79-,80-,81-/m1/s1
InChIKeyFXSXUNYSKIAZMR-UFHLAIGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc-DBCO: A Bifunctional Hepatocyte-Targeting Click Chemistry Reagent for Oligonucleotide and LYTAC Conjugates


Tri-GalNAc-DBCO (CAS 2999748-27-3) is a synthetic bifunctional molecule comprising a trivalent N-acetylgalactosamine (GalNAc) cluster covalently linked to a dibenzocyclooctyne (DBCO) group . The triantennary GalNAc motif functions as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) that is predominantly expressed on hepatocytes, enabling receptor-mediated endocytosis and liver-selective delivery . The DBCO moiety permits bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized cargo without requiring copper catalysis, preserving the integrity of sensitive biomolecules such as siRNAs, antibodies, and peptides . With a molecular weight of 1730.94 g/mol (formula C82H127N11O29) and commercial availability at purities of 95–99.92% , tri-GalNAc-DBCO serves as a versatile intermediate for constructing liver-targeted oligonucleotide therapeutics, lysosome-targeting chimeras (LYTACs), and hepatocyte-selective imaging probes .

Why Tri-GalNAc-DBCO Cannot Be Replaced by Generic GalNAc or Click Reagents in Liver-Targeted Conjugate Development


Substituting tri-GalNAc-DBCO with a generic GalNAc-azide derivative or a simple DBCO linker eliminates the synergistic integration of copper-free click chemistry and high-avidity hepatocyte targeting that this compound provides. Tri-β-GalNAc-PEG3-Azide, for example, requires either copper-catalyzed azide-alkyne cycloaddition (CuAAC)—which introduces cytotoxicity risks for in vivo applications—or pre-modification of the cargo with DBCO, adding synthetic complexity . Monovalent GalNAc ligands exhibit substantially weaker ASGPR binding (micromolar Kd) compared to the trivalent cluster (Kd ~2–28 nM), leading to reduced hepatocyte uptake efficiency . DBCO-free tri-GalNAc constructs lack the bioorthogonal conjugation handle entirely, necessitating alternative coupling chemistries (e.g., NHS ester, maleimide) that are less chemoselective and may compromise cargo integrity . Furthermore, DBCO variants with different linkers (e.g., Tri-b-GalNAc-Gly-C6-DBCO) alter the spatial presentation of the GalNAc cluster, potentially affecting ASGPR binding geometry and endocytosis kinetics; without head-to-head data confirming equivalent performance, such substitution introduces unquantified risk .

Tri-GalNAc-DBCO: Quantified Differentiation Evidence Against Closest Analogs


Copper-Free SPAAC vs. CuAAC: Tri-GalNAc-DBCO Eliminates Cytotoxic Copper Catalyst Requirement

Tri-GalNAc-DBCO utilizes SPAAC chemistry, which proceeds without copper catalyst, whereas Tri-β-GalNAc-PEG3-Azide relies on CuAAC for conjugation to alkyne-modified cargo, necessitating Cu(I) that is cytotoxic and incompatible with live-cell or in vivo applications . DBCO-azide SPAAC reactions exhibit second-order rate constants of approximately 0.1–1 M⁻¹s⁻¹ under physiological conditions, sufficient for efficient bioconjugation without the toxicity of copper . Tri-GalNAc-DBCO thereby enables direct one-step conjugation to azide-functionalized payloads without additional catalyst removal or purification steps, reducing workflow complexity and preserving biomolecule integrity .

SPAAC copper-free click chemistry bioconjugation cytotoxicity

ASGPR Binding Affinity: Tri-GalNAc-DBCO Delivers Trivalent Avidity with Nanomolar Kd for Hepatocyte Selectivity

The trivalent GalNAc architecture achieves a dramatic affinity enhancement compared to monovalent GalNAc ligands through multivalent binding to ASGPR. A mechanism-based PK-PD model of GalNAc-siRNA conjugates estimated an in vivo ASGPR Kd of 27.7 nM for the trivalent GalNAc ligand . Independent studies report triantennary GalNAc Kd values in the range of 2–4 nM for purified ASGPR, representing a 100- to 1000-fold improvement over monovalent GalNAc (Kd in the low micromolar range) . Tri-GalNAc-DBCO incorporates this optimized trivalent scaffold and has been directly employed as the ASGPR-targeting ligand in LYTAC constructs, where it mediated hepatocyte-specific internalization of antibody conjugates at 50 nM concentration as demonstrated by live-cell flow cytometry .

ASGPR binding affinity Kd hepatocyte targeting trivalent GalNAc

Validated LYTAC Scaffold: Tri-GalNAc-DBCO Is the Published Gold Standard Ligand for ASGPR-Targeted Protein Degradation

Tri-GalNAc-DBCO (compound 1) was the explicit ligand used in the seminal Nature Chemical Biology publication by Ahn et al. (2021) that established GalNAc-LYTACs as a therapeutic modality for hepatocyte-selective extracellular protein degradation . The study demonstrated that antibody-tri-GalNAc conjugates synthesized via DBCO-SPAAC chemistry internalized into HEPG2 cells with significantly higher efficiency than M6PR-targeted controls, and EGFR-targeted GalNAc-LYTACs attenuated EGFR signaling compared to antibody inhibition alone . This publication-defined use of tri-GalNAc-DBCO provides a direct, experimentally validated benchmark for LYTAC development that alternative tri-GalNAc building blocks (e.g., Tri-GalNAc(OAc)3-PEG4-azide) do not yet match in the peer-reviewed literature .

LYTAC targeted protein degradation ASGPR antibody conjugate hepatocyte

Purity and Quality Specifications: Tri-GalNAc-DBCO Available at ≥98% HPLC Purity with Validated Storage Stability

Tri-GalNAc-DBCO is commercially supplied with HPLC-verified purity of ≥98% (baseclick), ≥95% (Carl Roth), and up to 99.92% (MedChemExpress) . This compares favorably to generic trivalent GalNAc-DBCO formulations (CAS 2765060-22-6, MW 1950.2) that are typically offered at 95% purity . DBCO-modified biomolecules exhibit long-term stability: DBCO-antibody conjugates show only 3–5% loss of reactivity after four weeks of storage at 4 °C or −20 °C . The compound is soluble in both DMSO (up to 100 mg/mL) and water, facilitating flexible formulation for diverse conjugation protocols .

purity HPLC quality control stability reproducibility

Tri-GalNAc-DBCO: Optimal Application Scenarios Based on Validated Differentiation Evidence


Construction of Hepatocyte-Selective LYTACs for Targeted Extracellular Protein Degradation

Tri-GalNAc-DBCO is the ligand of choice for building GalNAc-LYTACs, as directly validated by Ahn et al. (2021) in Nature Chemical Biology . Researchers can conjugate tri-GalNAc-DBCO to azide-functionalized antibodies via SPAAC to generate homogeneous lysosome-targeting chimeras that hijack the liver-specific ASGPR. This approach enables selective degradation of extracellular disease-driving proteins (e.g., EGFR, integrins) in hepatocytes, with demonstrated attenuation of downstream signaling compared to antibody inhibition alone . Procurement of the identical tri-GalNAc-DBCO ligand ensures direct reproducibility of published protocols and accelerates translation from bench to preclinical proof-of-concept.

Copper-Free Click Conjugation of siRNAs and ASOs for Liver-Targeted RNA Therapeutics

Tri-GalNAc-DBCO enables one-step, copper-free conjugation of azide-modified oligonucleotides to the triantennary GalNAc targeting ligand, eliminating the cytotoxicity and purification burden associated with CuAAC . The trivalent GalNAc cluster delivers nanomolar ASGPR affinity (Kd ~28 nM in vivo), ensuring efficient hepatocyte uptake and robust gene silencing as demonstrated by multiple clinically validated GalNAc-siRNA conjugates (e.g., givosiran) . This workflow is particularly suited for discovery-phase screening of siRNA/ASO sequences where rapid, clean conjugation without catalyst removal accelerates candidate triage.

Hepatocyte-Selective Fluorescent Imaging and Receptor Uptake Studies

Tri-GalNAc-DBCO can be clicked to azide-functionalized fluorophores (e.g., Cy5-azide, Alexa Fluor 647-azide) to generate ASGPR-targeted imaging probes without metal catalyst interference . The validated hepatocyte uptake at 50 nM probe concentration, as shown by live-cell confocal imaging and flow cytometry in HEPG2 cells, supports applications in receptor trafficking studies, competitive binding assays, and in vivo biodistribution analysis . The dual solubility in DMSO and water facilitates flexible formulation for both in vitro and in vivo imaging experiments.

Modular Assembly of Bispecific or Multifunctional Hepatocyte-Targeted Conjugates

The DBCO handle on tri-GalNAc-DBCO provides a single, chemoselective attachment point for azide-modified payloads, enabling modular, plug-and-play assembly of multifunctional conjugates . This is particularly valuable for constructing bispecific constructs (e.g., antibody-siRNA conjugates) or for incorporating cleavable linkers, PEG spacers, or alternative payloads without redesigning the GalNAc targeting moiety. The approach has been demonstrated for producing homogeneous DAR-2 antibody-oligonucleotide conjugates using microbial transglutaminase-mediated azide tagging followed by DBCO-SPAAC conjugation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for tri-GalNAc-DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.